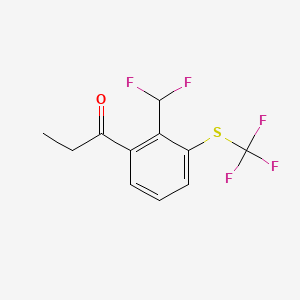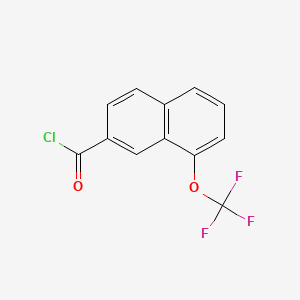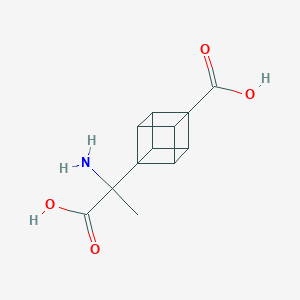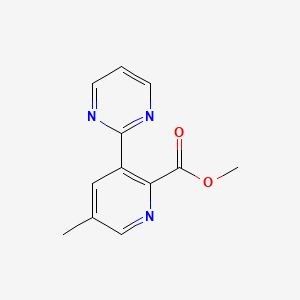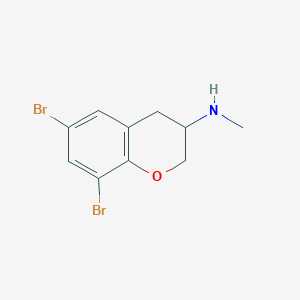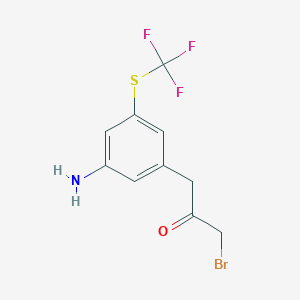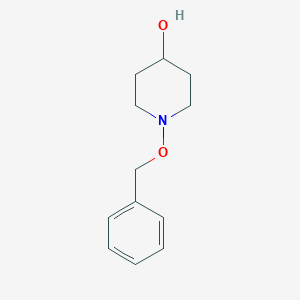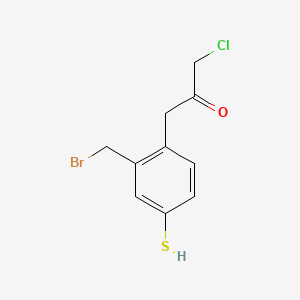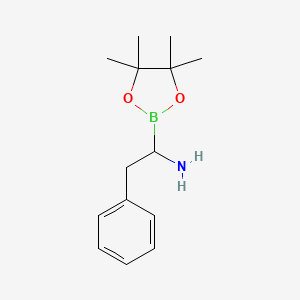
Thalidomide-5'-O-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-C2-acid is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for various medical applications, particularly in the treatment of multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C2-acid is a modified version designed to retain the beneficial properties of thalidomide while potentially reducing its adverse effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-5’-O-C2-acid involves several steps, starting from the basic structure of thalidomide. The process typically includes:
Formation of the Phthalimide Ring: This is achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the Piperidinedione Moiety: This step involves the reaction of the phthalimide with a suitable diketone, such as succinic anhydride, under acidic conditions.
Modification to Thalidomide-5’-O-C2-acid:
Industrial Production Methods
Industrial production of thalidomide-5’-O-C2-acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5’-O-C2-acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and immunomodulation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Wirkmechanismus
The mechanism of action of thalidomide-5’-O-C2-acid involves its interaction with cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. By binding to CRBN, thalidomide-5’-O-C2-acid induces the degradation of specific proteins, leading to its therapeutic effects. This mechanism is similar to that of thalidomide and its analogues, which are known to modulate the immune response and inhibit angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with similar applications but different pharmacokinetic properties
Uniqueness
Thalidomide-5’-O-C2-acid is unique due to its specific structural modification, which aims to retain the beneficial effects of thalidomide while potentially reducing its adverse effects. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C16H14N2O7 |
|---|---|
Molekulargewicht |
346.29 g/mol |
IUPAC-Name |
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypropanoic acid |
InChI |
InChI=1S/C16H14N2O7/c19-12-4-3-11(14(22)17-12)18-15(23)9-2-1-8(7-10(9)16(18)24)25-6-5-13(20)21/h1-2,7,11H,3-6H2,(H,20,21)(H,17,19,22) |
InChI-Schlüssel |
YOIBRGLCSCVBBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


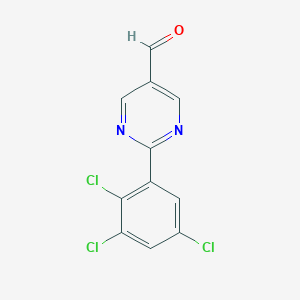
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
